
1-(Piridin-2-il)butan-1-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 1-(Pyridin-2-yl)butan-1-one, has been thoroughly investigated. Studies have focused on developing efficient synthetic routes that allow for the creation of these compounds under mild conditions. Propargylic alcohols have been identified as valuable building blocks in the synthesis of pyridines, offering diverse possibilities for creating polycyclic systems, including heterocycles (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022). Additionally, methodologies employing tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles have been explored, highlighting the versatility of this approach in constructing pyridine derivatives (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Molecular Structure Analysis
The molecular structure of pyridine derivatives plays a crucial role in their chemical behavior and potential applications. The structural analysis of such compounds involves examining their electronic configuration, bond lengths, and angles to understand their reactivity and interaction with other molecules. While specific studies on 1-(Pyridin-2-yl)butan-1-one's molecular structure were not identified, research on similar compounds provides valuable insights into the structural attributes that contribute to their chemical properties.
Chemical Reactions and Properties
Pyridine derivatives engage in a variety of chemical reactions, leveraging their aromatic system and nitrogen atom's lone pair. These reactions include electrophilic and nucleophilic substitutions, which allow for further functionalization of the pyridine ring. The chemical properties of these compounds are significantly influenced by the pyridine moiety, which acts as a versatile scaffold for synthesizing biologically active molecules (Gasem Mohammad Abu-Taweel et al., 2022).
Aplicaciones Científicas De Investigación
Síntesis de Diversos Compuestos Orgánicos
1-(Piridin-2-il)butan-1-ona es un compuesto orgánico altamente versátil y reactivo. Se utiliza a menudo en la síntesis de una amplia gama de diversos compuestos orgánicos .
Agroquímicos
Este compuesto también encuentra su aplicación en la producción de agroquímicos .
Tintes
this compound se utiliza en la síntesis de tintes .
Actividad Antifúngica
En un estudio, se encontró que ciertos derivados de this compound exhibieron una fuerte actividad antifúngica contra S. sclerotiorum y B. cinerea .
Estudios de Acoplamiento
La molécula se ha utilizado en estudios de acoplamiento contra la proteína Sterol 14-alfa demetilasa (CYP51) de C. albicans .
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHZRXWFIWOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339464 | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22971-32-0 | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

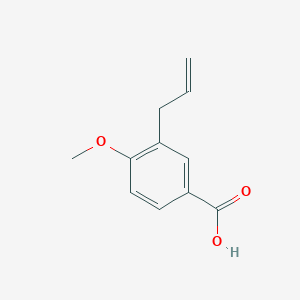
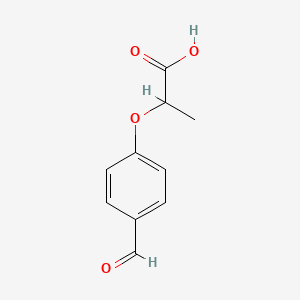
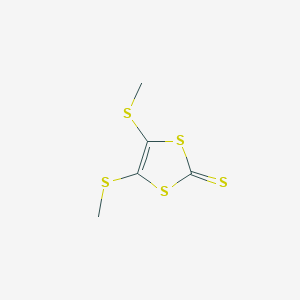
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
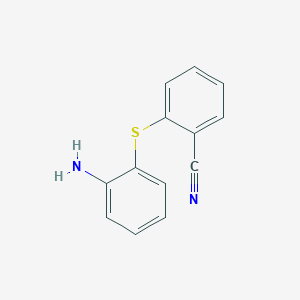

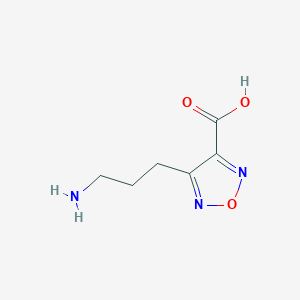
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
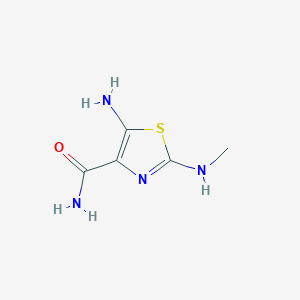
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)



![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)